Synthesis of 5-Ethynyl-2-methylbenzamide: A Technical Guide
Synthesis of 5-Ethynyl-2-methylbenzamide: A Technical Guide
The following technical guide details the synthesis of 5-Ethynyl-2-methylbenzamide , a critical intermediate in the development of Focal Adhesion Kinase (FAK) and Flt3 inhibitors. This guide is structured for researchers and process chemists, focusing on scalability, mechanistic integrity, and high-purity isolation.
Executive Summary & Strategic Importance
5-Ethynyl-2-methylbenzamide (CAS: 1393901-32-0) is a functionalized benzamide derivative serving as a "warhead" precursor or linker in the synthesis of kinase inhibitors, specifically those targeting the FAK-Src signaling axis. Its structural core—a 1,2,5-trisubstituted benzene ring—requires precise regiochemical control to ensure the ethynyl moiety is installed para to the methyl group and meta to the amide.
This guide delineates a robust 3-step synthetic pathway starting from commercially available o-toluic acid (2-methylbenzoic acid). The route prioritizes regioselectivity during bromination and chemoselectivity during the Sonogashira coupling.
Retrosynthetic Analysis
The target molecule is disconnected via a Sonogashira C-C bond formation and a functional group interconversion (FGI) of the carboxylic acid to the primary amide.
-
Precursor 1: 2-Methyl-5-((trimethylsilyl)ethynyl)benzamide (Protected Alkyne)
-
Precursor 2: 5-Bromo-2-methylbenzamide (Aryl Halide)
-
Starting Material: 2-Methylbenzoic acid (o-Toluic acid)
Pathway Logic[8]
-
Electrophilic Aromatic Substitution: Bromination of o-toluic acid is directed by the ortho/para directing methyl group and the meta directing carboxyl group. Both directors synergistically favor the 5-position.
-
Amidation: Conversion of the acid to the amide must occur before the alkyne installation to avoid side reactions with the alkyne or catalyst poisoning during amide formation.
-
Sonogashira Coupling: Palladium-catalyzed coupling installs the protected alkyne.
-
Desilylation: Mild deprotection yields the terminal alkyne.
Detailed Experimental Protocols
Step 1: Regioselective Bromination
Objective: Synthesis of 5-Bromo-2-methylbenzoic acid.
-
Reagents: 2-Methylbenzoic acid (1.0 equiv), Bromine (Br₂, 1.5 equiv), Concentrated H₂SO₄.[7]
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Critical Parameter: Temperature control (25°C) prevents poly-bromination.
Protocol:
-
Charge a reactor with 2-methylbenzoic acid (10.0 g) and concentrated H₂SO₄ (15 mL).
-
Add Bromine (17.6 g) dropwise over 10–15 minutes while maintaining the internal temperature at 25°C.
-
Stir the reaction mixture at 25°C for 20 hours.
-
Quench: Slowly pour the reaction mixture into ice water (60 mL). The product will precipitate as a white/off-white solid.
-
Isolation: Filter the precipitate and wash with cold water (2 x 20 mL).
-
Drying: Dry in a vacuum oven at 60°C.
-
Expected Yield: ~95–97%.
-
Purity Check: H-NMR should show a doublet at ~7.63 ppm and ~7.27 ppm, and a singlet at ~7.91 ppm (Ar-H).
Step 2: Amide Formation (Activation & Amination)
Objective: Synthesis of 5-Bromo-2-methylbenzamide.
-
Reagents: 5-Bromo-2-methylbenzoic acid, Thionyl Chloride (SOCl₂) or Oxalyl Chloride, Catalytic DMF, Aqueous Ammonia (NH₄OH) or NH₃(g).
-
Mechanism: Nucleophilic Acyl Substitution via Acyl Chloride intermediate.
Protocol:
-
Suspend 5-bromo-2-methylbenzoic acid (5.0 g) in anhydrous Dichloromethane (DCM) or Toluene (50 mL).
-
Add Thionyl Chloride (1.5 equiv) and 2 drops of DMF.
-
Reflux for 2–3 hours until gas evolution (HCl/SO₂) ceases.
-
Concentrate the mixture in vacuo to remove excess SOCl₂. Re-dissolve the crude acid chloride in dry THF or DCM (30 mL).
-
Amination: Cool the solution to 0°C. Slowly add concentrated aqueous ammonia (excess, ~5 equiv) or bubble NH₃ gas through the solution.
-
Stir at room temperature for 1 hour.
-
Work-up: Evaporate volatiles or extract with Ethyl Acetate. Wash organic layer with saturated NaHCO₃ and Brine.
-
Crystallization: Recrystallize from Ethanol/Water if necessary.
Step 3: Sonogashira Coupling
Objective: Synthesis of 2-Methyl-5-((trimethylsilyl)ethynyl)benzamide (Intermediate I70).[8][9]
-
Reagents: 5-Bromo-2-methylbenzamide (1.0 equiv), Ethynyltrimethylsilane (TMS-Acetylene, 1.2 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), CuI (1-2 mol%), Triethylamine (Et₃N) or Diisopropylamine.
-
Solvent: DMF or THF (degassed).
Protocol:
-
In a nitrogen-flushed vessel, dissolve 5-bromo-2-methylbenzamide (1.0 equiv) in anhydrous DMF.
-
Add Et₃N (3.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.02 equiv).
-
Add TMS-Acetylene (1.2 equiv) dropwise.
-
Heat the mixture to 80–90°C (or 120°C under microwave irradiation for 30 min) under inert atmosphere.
-
Monitor by TLC/LC-MS until the bromide is consumed.
-
Work-up: Dilute with water and extract with Ethyl Acetate. Dry over MgSO₄ and concentrate.
-
Purification: Silica gel chromatography (Gradient: 0–20% EtOAc in Hexanes/Petroleum Ether).
-
Yield: ~60–75%.
Step 4: Desilylation (Final Deprotection)
Objective: Synthesis of 5-Ethynyl-2-methylbenzamide (Target I71).[8]
-
Reagents: TMS-intermediate (from Step 3), Tetrabutylammonium Fluoride (TBAF, 1.0 M in THF).
-
Mechanism: Fluoride-mediated cleavage of the C-Si bond.
Protocol:
-
Dissolve 2-methyl-5-((trimethylsilyl)ethynyl)benzamide (0.190 g) in dry THF (4 mL).
-
Cool the solution to 0°C.
-
Add TBAF solution (1.0 M in THF, 1.1 equiv) dropwise.
-
Stir at 0°C for 10 minutes, then warm to room temperature and stir for 3 hours.
-
Work-up: Concentrate under reduced pressure. Dilute with DCM, wash with water and brine.
-
Purification: Silica gel chromatography (EtOAc/Hexanes) to yield the pure terminal alkyne.
-
Characterization: H-NMR (DMSO-d6) should show the acetylenic proton (s, ~4.1–4.2 ppm) and loss of the TMS peak at 0 ppm.
Reaction Data & Process Parameters
| Parameter | Step 1: Bromination | Step 3: Coupling | Step 4: Deprotection |
| Primary Reagent | Br₂ / H₂SO₄ | TMS-Acetylene | TBAF |
| Catalyst | None (Acid mediated) | PdCl₂(PPh₃)₂ / CuI | None |
| Temperature | 25°C | 80–120°C | 0°C → 25°C |
| Time | 20 Hours | 0.5 – 4 Hours | 3 Hours |
| Key Intermediate | 5-Bromo-2-methylbenzoic acid | TMS-protected amide | Final Product |
| Typical Yield | 97% | 60% | >85% |
| Critical Risk | Exotherm / Regio-isomers | O₂ poisoning (Pd) | Over-reaction (rare) |
Mechanistic Visualization
The following diagrams illustrate the reaction workflow and the catalytic cycle for the critical C-C bond formation.
Synthesis Workflow
Figure 1: Linear synthetic workflow from o-Toluic acid to 5-Ethynyl-2-methylbenzamide.
Sonogashira Catalytic Cycle (Simplified)
Figure 2: Catalytic cycle for the installation of the ethynyl group.
Analytical Validation
To ensure the integrity of the final compound, the following analytical signatures must be verified:
-
¹H NMR (400 MHz, DMSO-d₆):
-
Amide protons: Broad singlets around 7.40 ppm and 7.80 ppm.
-
Aromatic protons: Three distinct signals.[7] A doublet at ~7.24 ppm (C3-H), a multiplet/doublet at ~7.40 ppm (C4-H), and a singlet at ~7.5-7.8 ppm (C6-H).
-
Methyl group: Singlet at ~2.36 ppm.
-
Ethynyl proton: Singlet at ~4.1–4.2 ppm.
-
-
Mass Spectrometry:
-
Calculated Mass: 159.19 g/mol .
-
Observed [M+H]⁺: ~160.2 m/z.
-
References
- Patent WO2014027199A1: FAK and Flt3 Inhibitors. (2014). Cancer Research Technology Ltd.
- Patent EP2675793B1: FAK Inhibitors. (2012). Cancer Research Technology Ltd.
Sources
- 1. N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide (2377030-74-3) for sale [vulcanchem.com]
- 2. 5-ethynyl-2-methylbenzamide - CAS号 1393901-32-0 - 摩熵化学 [molaid.com]
- 3. Combi-Blocks [combi-blocks.com]
- 4. 2-(2-(2-(2-((4-(4-acetylpiperazin-1-yl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)ethyl)phenyl)acetamide - CAS号 1393900-51-0 - 摩熵化学 [molaid.com]
- 5. WO2012110773A1 - Fak inhibitors - Google Patents [patents.google.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. WO2014027199A1 - Fak and flt3 inhibitors - Google Patents [patents.google.com]
- 9. US9012461B2 - FAK inhibitors - Google Patents [patents.google.com]
